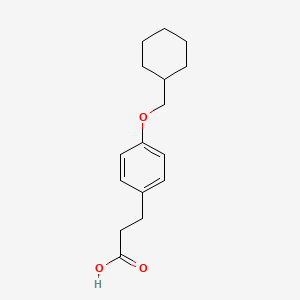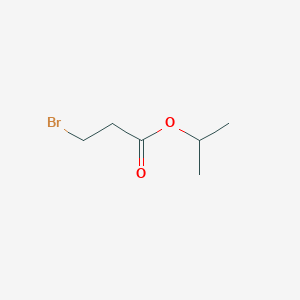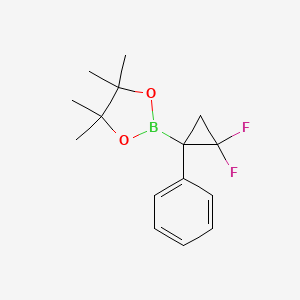
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Descripción general
Descripción
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the xanthine class. Xanthines are known for their biological activity, particularly in the central nervous system. This compound has a molecular formula of C15H15BrN4O4 and a molecular weight of 395.208 Da .
Métodos De Preparación
The synthesis of 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in the presence of triethylamine (Et3N) in propanol-1 . This reaction introduces the 2-hydroxy-3-phenoxy-propyl group at the 7-position of the xanthine ring. The presence of the bromine atom at the 8-position allows for further modifications and derivatizations.
Análisis De Reacciones Químicas
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy and phenoxy groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrazine, methylamine, and secondary heterocyclic amines .
Aplicaciones Científicas De Investigación
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active xanthine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring xanthines.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The molecular pathways involved include the cyclic AMP (cAMP) signaling pathway and the adenosine receptor-mediated signaling .
Comparación Con Compuestos Similares
Similar compounds to 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione include:
Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
8-bromo-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-9(21)8-24-10-5-3-2-4-6-10/h2-6,9,21H,7-8H2,1H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABDIMTIAXGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid](/img/structure/B3198131.png)
![7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B3198135.png)

![4-(2,4-Dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198149.png)
![6-Chloro-4-(2,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198152.png)







